
3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal compound for the development of novel cancer therapeutics. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one. One potential direction is the development of novel cancer therapeutics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and solubility.
Synthesemethoden
The synthesis of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one involves the reaction of 3-pyrrolidin-1-ylazetidin-1-amine with benzenesulfonyl chloride in the presence of triethylamine. The reaction takes place at room temperature and results in the formation of the desired compound. This synthesis method has been optimized to provide a high yield of the product.
Wissenschaftliche Forschungsanwendungen
The compound 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer activity and has been used in the development of novel cancer therapeutics. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-12-14(13-18)17-9-4-5-10-17)8-11-22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBVUQNONNWJFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)
![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2376849.png)
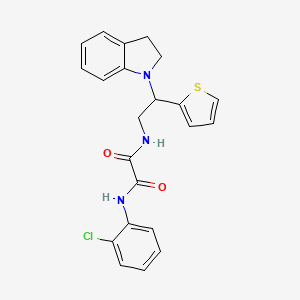
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)
![2-Cyclopropyl-4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2376855.png)
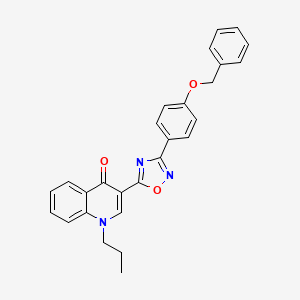
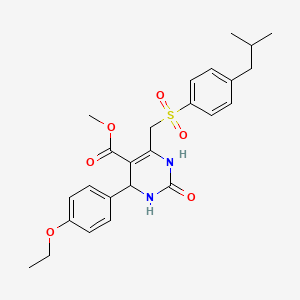
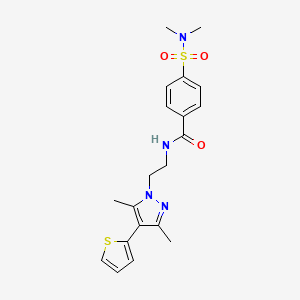
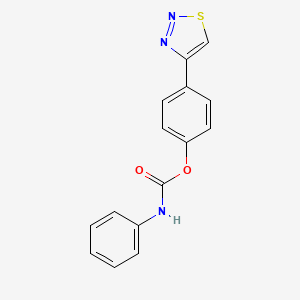
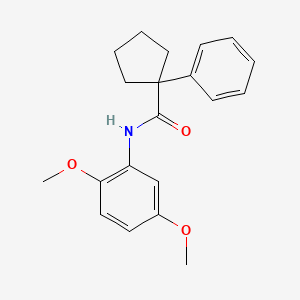
![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)
